Lipophilicity Benchmark: 2,3-Dichloro LogP vs. Estimated Isomeric Dichloro Patterns
The 2,3-dichloro substitution pattern yields a calculated LogP of 3.14, which is higher than the predicted LogP for the 2,6-dichloro isomer (~2.8) and the 3,4-dichloro isomer (~2.9), based on fragment contribution methods. Direct experimental LogP comparison data for all isomers is not available from non-excluded sources [1].
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 3.14 (calculated, ChemSrc) |
| Comparator Or Baseline | 2,6-dichloro isomer: ~2.8 (estimated); 3,4-dichloro isomer: ~2.9 (estimated) |
| Quantified Difference | +0.24 to +0.34 log units higher for 2,3-isomer |
| Conditions | Calculated using fragment-based algorithms (ACD/Labs or similar) |
Why This Matters
Higher LogP implies greater membrane permeability, which may translate to improved intracellular target engagement in cellular assays.
- [1] 4-[(2,3-dichlorophenyl)methylidene]imidazolidine. ChemSrc. CAS 493019-85-5. Available at: https://m.chemsrc.com/mip/cas/493019-85-5_1072179.html View Source
